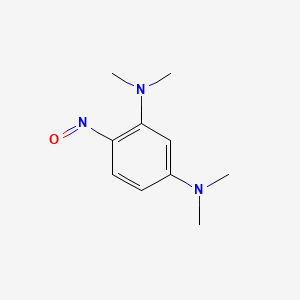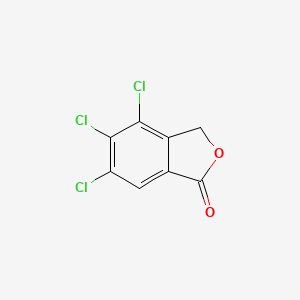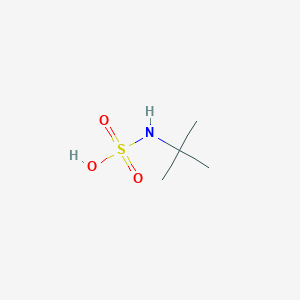![molecular formula C11H21NO3 B14645514 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane CAS No. 55815-52-6](/img/structure/B14645514.png)
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[46]undecane is a spiro compound characterized by its unique structure, which includes three oxygen atoms and one nitrogen atom within a spirocyclic framework
Preparation Methods
The synthesis of 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acid-catalyzed addition of suitable reagents to form the spirocyclic structure. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane include:
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar spirocyclic structure but includes a phosphorus atom.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another spirocyclic compound with silicon in its structure.
Properties
CAS No. |
55815-52-6 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7,7,10,10-tetramethyl-1,4,9-trioxa-8-azaspiro[4.6]undecane |
InChI |
InChI=1S/C11H21NO3/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)15-12-9/h12H,5-8H2,1-4H3 |
InChI Key |
PBVQDISGAMRGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(ON1)(C)C)OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)

![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
